molecular formula C6H5ClOS B13624809 2-(5-Chlorothiophen-2-yl)acetaldehyde

2-(5-Chlorothiophen-2-yl)acetaldehyde

Cat. No.: B13624809
M. Wt: 160.62 g/mol
InChI Key: FGRVARMQFNVHIS-UHFFFAOYSA-N
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Description

2-(5-Chlorothiophen-2-yl)acetaldehyde is an organic compound with the molecular formula C6H5ClOS and a molecular weight of 160.62 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and features a chlorine atom at the 5-position of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chlorothiophen-2-yl)acetaldehyde typically involves the chlorination of thiophene derivatives followed by formylation. One common method includes the use of 5-chlorothiophene-2-carboxaldehyde as a starting material, which undergoes reduction to yield the desired acetaldehyde derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale chlorination and formylation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chlorothiophen-2-yl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: 2-(5-Chlorothiophen-2-yl)acetic acid.

    Reduction: 2-(5-Chlorothiophen-2-yl)ethanol.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Chlorothiophen-2-yl)acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Chlorothiophen-2-yl)acetaldehyde is not well-documented. its effects are likely related to its ability to undergo various chemical transformations, which can lead to the formation of biologically active compounds. The molecular targets and pathways involved would depend on the specific derivatives and their interactions with biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Chlorothiophen-2-yl)acetaldehyde is unique due to its specific functional groups, which allow it to participate in a variety of chemical reactions

Properties

Molecular Formula

C6H5ClOS

Molecular Weight

160.62 g/mol

IUPAC Name

2-(5-chlorothiophen-2-yl)acetaldehyde

InChI

InChI=1S/C6H5ClOS/c7-6-2-1-5(9-6)3-4-8/h1-2,4H,3H2

InChI Key

FGRVARMQFNVHIS-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Cl)CC=O

Origin of Product

United States

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